NHS-Ala-Ala-Asn-active metabolite
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Overview
Description
NHS-Ala-Ala-Asn-active metabolite is a cleavable antibody-drug conjugate linker used in the synthesis of kinesin spindle protein inhibitors. This compound plays a crucial role in the development of targeted cancer therapies by facilitating the delivery of cytotoxic agents directly to cancer cells, thereby minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NHS-Ala-Ala-Asn-active metabolite involves multiple steps, including the coupling of N-hydroxysuccinimide (NHS) with a peptide sequence consisting of alanine-alanine-asparagine. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC) and lyophilization, to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the peptide bonds.
Reduction: Reduction reactions can occur at the NHS ester group, converting it to the corresponding amine.
Substitution: The NHS ester group is highly reactive and can undergo nucleophilic substitution reactions with amines to form stable amide bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like primary and secondary amines are commonly used under mild conditions.
Major Products:
Oxidation: Oxidized peptide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Amide-linked conjugates.
Scientific Research Applications
NHS-Ala-Ala-Asn-active metabolite has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of antibody-drug conjugates.
Biology: Facilitates targeted delivery of therapeutic agents to specific cells.
Medicine: Plays a crucial role in the development of targeted cancer therapies.
Industry: Used in the production of high-purity bioconjugates for research and therapeutic purposes
Mechanism of Action
NHS-Ala-Ala-Asn-active metabolite functions as a cleavable linker in antibody-drug conjugates. Upon reaching the target site, the linker is cleaved by specific enzymes, releasing the cytotoxic agent. The released agent then exerts its effects by inhibiting the kinesin spindle protein, leading to cell cycle arrest and apoptosis of cancer cells .
Comparison with Similar Compounds
- NHS-Gly-Gly-Gly-active metabolite
- NHS-Val-Cit-PABC-active metabolite
- NHS-Mal-Ala-Ala-active metabolite
Comparison: NHS-Ala-Ala-Asn-active metabolite is unique due to its specific peptide sequence, which provides optimal stability and cleavage efficiency. Compared to NHS-Gly-Gly-Gly-active metabolite, it offers better stability under physiological conditions. NHS-Val-Cit-PABC-active metabolite, while also a cleavable linker, has different cleavage mechanisms and stability profiles. NHS-Mal-Ala-Ala-active metabolite, on the other hand, has a different peptide sequence, affecting its reactivity and application .
Properties
Molecular Formula |
C56H72F2N10O17 |
---|---|
Molecular Weight |
1195.2 g/mol |
IUPAC Name |
(2R)-2-[3-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoyl]amino]propanoyl]-methylamino]propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(1R)-1-[1-benzyl-4-(2,5-difluorophenyl)pyrrol-2-yl]-2,2-dimethylpropyl]-(2-hydroxyacetyl)amino]butanoyl]amino]propanoylamino]pentanedioic acid |
InChI |
InChI=1S/C56H72F2N10O17/c1-31(61-43(71)13-10-14-49(78)85-68-45(73)18-19-46(68)74)54(82)65(6)32(2)51(79)64-40(27-42(59)70)53(81)63-38(52(80)60-23-21-44(72)62-39(55(83)84)17-20-48(76)77)22-24-67(47(75)30-69)50(56(3,4)5)41-25-34(36-26-35(57)15-16-37(36)58)29-66(41)28-33-11-8-7-9-12-33/h7-9,11-12,15-16,25-26,29,31-32,38-40,50,69H,10,13-14,17-24,27-28,30H2,1-6H3,(H2,59,70)(H,60,80)(H,61,71)(H,62,72)(H,63,81)(H,64,79)(H,76,77)(H,83,84)/t31-,32-,38-,39+,40-,50-/m0/s1 |
InChI Key |
OEDRIYSXAQJYJO-XSKZWUOJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N(C)[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCN([C@@H](C1=CC(=CN1CC2=CC=CC=C2)C3=C(C=CC(=C3)F)F)C(C)(C)C)C(=O)CO)C(=O)NCCC(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)CCCC(=O)ON4C(=O)CCC4=O |
Canonical SMILES |
CC(C(=O)N(C)C(C)C(=O)NC(CC(=O)N)C(=O)NC(CCN(C(C1=CC(=CN1CC2=CC=CC=C2)C3=C(C=CC(=C3)F)F)C(C)(C)C)C(=O)CO)C(=O)NCCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CCCC(=O)ON4C(=O)CCC4=O |
Origin of Product |
United States |
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